Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate typically involves the reaction of 2-fluoro-4-(hydroxymethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, making the compound versatile and easy to handle .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate has numerous applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the compound transfers its organic group to a palladium catalyst, which then couples with an electrophilic partner to form the desired product . This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-fluoro-4-(hydroxymethyl)phenyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of the hydroxymethyl group enhances its solubility and reactivity in aqueous media, making it more versatile compared to other trifluoroborates .
Properties
IUPAC Name |
potassium;trifluoro-[2-fluoro-4-(hydroxymethyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-3,13H,4H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHGEKENKDYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)CO)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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